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Compound of Interest

Compound Name: Tetradecahydroanthracene

Cat. No.: B3428247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of

tetradecahydroanthracene, also known as perhydroanthracene, from anthracene. The

document details the catalytic hydrogenation process, including various experimental protocols,

and presents key quantitative data. Additionally, it outlines the stereochemical considerations of

the final product and proposes a conceptual workflow for the application of such saturated

polycyclic aromatic hydrocarbons in drug discovery.

Introduction
Anthracene, a polycyclic aromatic hydrocarbon (PAH), can be fully hydrogenated to yield

tetradecahydroanthracene, a saturated tricyclic alkane. This transformation is of significant

interest due to the potential of saturated ring systems as scaffolds in medicinal chemistry and

materials science. The hydrogenation of anthracene results in a mixture of five possible

diastereomers of perhydroanthracene, the composition of which is dependent on the reaction

conditions.[1][2] This guide focuses on the catalytic methodologies to achieve this

transformation, providing detailed experimental protocols and relevant data to aid in the

practical application of these synthetic routes.

Reaction Pathway and Stereochemistry
The synthesis of tetradecahydroanthracene from anthracene proceeds via catalytic

hydrogenation. The reaction involves the addition of hydrogen across the aromatic rings of
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anthracene in the presence of a catalyst, typically a transition metal. The hydrogenation can

proceed through partially hydrogenated intermediates, such as dihydroanthracene,

tetrahydroanthracene, and octahydroanthracene, before reaching the fully saturated

perhydroanthracene.[3]

The complete hydrogenation of anthracene leads to the formation of five diastereomers of

tetradecahydroanthracene.[1][2] The stereochemistry of the product mixture is a critical

consideration and is influenced by the choice of catalyst and reaction conditions.

Below is a diagram illustrating the general reaction pathway.

Anthracene
(C₁₄H₁₀)

Partially Hydrogenated Intermediates
(Dihydro-, Tetrahydro-, Octahydroanthracene)

+ H₂ / Catalyst
Tetradecahydroanthracene

(C₁₄H₂₄)
(Mixture of 5 Diastereomers)

+ H₂ / Catalyst

Click to download full resolution via product page

Figure 1: General reaction pathway for the synthesis of tetradecahydroanthracene.

Experimental Protocols
Several catalytic systems have been reported for the effective hydrogenation of anthracene.

Below are detailed protocols for three common methods.

3.1. Platinum on Carbon (Pt/C) Catalyzed Hydrogenation[1]

This method utilizes a heterogeneous platinum catalyst for the complete hydrogenation of

anthracene.

Materials:

Anthracene

3 wt % Platinum on activated carbon (Pt/C)

Solvent (e.g., a high-boiling alkane)

High-pressure autoclave
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Hydrogen gas

Procedure:

In a high-pressure autoclave, a solution of anthracene in a suitable solvent is prepared.

The 3 wt % Pt/C catalyst is added to the solution. The catalyst loading is typically in the

range of 5-10% by weight relative to anthracene.

The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

The reactor is pressurized with hydrogen to the desired pressure (e.g., 40-90 atm).

The reaction mixture is heated to the target temperature (e.g., 215-280 °C) with

continuous stirring.

The reaction is allowed to proceed for a sufficient time to ensure complete hydrogenation

(this can take up to 40 hours).

After the reaction, the autoclave is cooled to room temperature and the pressure is

carefully released.

The reaction mixture is filtered to remove the catalyst.

The solvent is removed under reduced pressure to yield the crude

tetradecahydroanthracene product mixture.

The product can be further purified by techniques such as distillation or chromatography if

desired.

3.2. Nickel on Hβ-Zeolite (Ni/Hβ-Zeolite) Catalyzed Hydrogenation in Supercritical Carbon

Dioxide[4]

This protocol employs a nickel-based catalyst in a supercritical fluid medium, which can offer

advantages in terms of mass transfer.

Materials:
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Anthracene

Ni/Hβ-Zeolite catalyst (e.g., 10-40 wt % Ni)

Supercritical fluid extractor/reactor

Carbon dioxide (supercritical grade)

Hydrogen gas

Procedure:

The Ni/Hβ-Zeolite catalyst is prepared by impregnation of Hβ-zeolite with a nickel salt

solution, followed by drying and calcination.

Anthracene and the catalyst are loaded into a high-pressure reactor.

The reactor is purged with nitrogen and then filled with hydrogen to the desired partial

pressure (e.g., 2.76 MPa).

Carbon dioxide is then introduced into the reactor until the total desired pressure is

reached (e.g., 6.9 MPa), bringing the CO₂ to its supercritical state at the reaction

temperature.

The reactor is heated to the reaction temperature (e.g., 100 °C) and the mixture is stirred.

The reaction is maintained for the specified duration (e.g., 6 hours).

After the reaction, the reactor is cooled, and the pressure is slowly released.

The product is extracted from the reactor with an organic solvent.

The catalyst is separated by filtration, and the solvent is evaporated to yield the product.

3.3. Iron-Cobalt Bimetallic Composite Catalyzed Hydrogenation[5]

This method utilizes a bimetallic catalyst supported on a zeolite for the hydrogenation process.

Materials:
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Anthracene

Fe-Co/Zeolite catalyst (e.g., Fe-Co/CaA or Fe-Co/ZSM-5)

High-pressure autoclave

Hydrogen gas

Procedure:

The Fe-Co/Zeolite catalyst is prepared by impregnating the zeolite support with aqueous

solutions of iron and cobalt salts, followed by drying and calcination.

Anthracene and the catalyst are placed in a high-pressure autoclave.

The autoclave is purged and then pressurized with hydrogen to an initial pressure of 6

MPa.

The reactor is heated to 400 °C and maintained at this temperature for 60 minutes with

stirring.

After the reaction period, the autoclave is cooled and depressurized.

The reaction products are extracted with a suitable solvent (e.g., benzene).

The catalyst is removed by filtration, and the solvent is evaporated to obtain the product

mixture.

Quantitative Data Presentation
The following tables summarize the quantitative data from the described experimental

protocols.

Table 1: Reaction Conditions for Anthracene Hydrogenation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Pt/C Catalysis[1]
Ni/Hβ-Zeolite
Catalysis[4]

Fe-Co/Zeolite
Catalysis[5]

Catalyst 3 wt % Pt/C
10-40 wt % Ni/Hβ-

Zeolite

Fe-Co/CaA or Fe-

Co/ZSM-5

Temperature 215 - 280 °C 100 °C 400 °C

Pressure 40 - 90 atm 6.9 MPa (total) 6 MPa (initial H₂)

Reaction Time up to 40 h 6 h 60 min

Solvent High-boiling alkane Supercritical CO₂
Not specified (neat or

high-boiling solvent)

Anthracene

Conversion
>99% 100% ~87-91%

Table 2: Physicochemical Properties of Tetradecahydroanthracene (Perhydroanthracene)

Note: The hydrogenation of anthracene yields a mixture of five diastereomers. The properties

of the mixture can vary depending on the isomeric ratio, which is influenced by the synthetic

conditions. Data for individual isomers are provided where available.
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Property Value Source

Molecular Formula C₁₄H₂₄ --INVALID-LINK--

Molecular Weight 192.34 g/mol --INVALID-LINK--

Melting Point (Isomer

Dependent)
39-40.5 °C (cis-trans isomer) --INVALID-LINK--

122-123.5 °C (trans-anti-trans

isomer)
--INVALID-LINK--

Boiling Point ~300-340 °C (estimated)
General observation for similar

hydrocarbons

¹H NMR

Complex aliphatic signals,

typically in the range of 0.8-2.0

ppm. Due to the mixture of

isomers, a complex, broad

multiplet is expected.

General knowledge of alkane

NMR

¹³C NMR

Multiple signals in the aliphatic

region (typically 20-50 ppm).

The number of signals will

depend on the symmetry of the

individual isomers and the

composition of the mixture.

General knowledge of alkane

NMR

Conceptual Workflow in Drug Discovery
While the synthesis of tetradecahydroanthracene is a purely chemical process, the resulting

saturated polycyclic hydrocarbon scaffolds can be of interest to drug development

professionals. These rigid, three-dimensional structures can be functionalized to create novel

chemical entities for biological screening. The following diagram illustrates a conceptual

workflow for the integration of such compounds into a drug discovery pipeline.
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Figure 2: Conceptual workflow for utilizing perhydroanthracene scaffolds in drug discovery.
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This workflow begins with the synthesis of the core scaffold, followed by chemical modification

to generate a library of diverse compounds. These compounds can then be subjected to

computational and experimental screening to identify "hits" with desired biological activity.

Promising hits undergo lead optimization to improve their pharmacological properties,

ultimately leading to a potential drug candidate for preclinical development. The rigid, three-

dimensional nature of the perhydroanthracene core can provide a unique structural basis for

exploring new chemical space in drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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